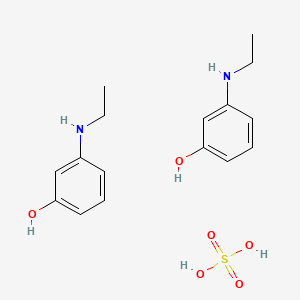

3-(Ethylamino)phenol Hemisulfate

Description

Properties

IUPAC Name |

3-(ethylamino)phenol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H11NO.H2O4S/c2*1-2-9-7-4-3-5-8(10)6-7;1-5(2,3)4/h2*3-6,9-10H,2H2,1H3;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHKUUQJWJTXSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)O.CCNC1=CC(=CC=C1)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659904 | |

| Record name | Sulfuric acid--3-(ethylamino)phenol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1274892-48-6 | |

| Record name | Sulfuric acid--3-(ethylamino)phenol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Ethylamino)phenol Hemisulfate chemical properties and structure

An In-depth Technical Guide to 3-(Ethylamino)phenol Hemisulfate: Structure, Properties, and Analytical Methodologies

Abstract

This technical guide provides a comprehensive overview of this compound, a chemical intermediate pertinent to researchers and professionals in synthetic chemistry and drug development. The document delineates the compound's fundamental chemical structure, its physicochemical properties, and detailed analytical protocols for its characterization. Emphasis is placed on the causality behind experimental choices and the establishment of self-validating analytical workflows. This guide serves as an authoritative resource, consolidating theoretical knowledge with practical, field-proven insights for laboratory application.

Chemical Identity and Structural Elucidation

This compound is the sulfuric acid salt of 3-(Ethylamino)phenol, with a stoichiometric ratio of two molecules of the organic base to one molecule of sulfuric acid. This salt formation is a common strategy to improve the stability and handling characteristics of amine-containing compounds.

The core organic moiety, 3-(Ethylamino)phenol, features a phenol ring substituted at the meta-position with an ethylamino group. The presence of both a weakly acidic hydroxyl group (OH) and a basic secondary amine group (-NH-) makes the molecule amphoteric, though the amine is the more dominant functional group in acid-base reactions.[1]

IUPAC Name: bis(3-(ethylamino)phenol);sulfuric acid[2] CAS Number: 1274892-48-6[2] Molecular Formula: C₁₆H₂₄N₂O₆S[2] Molecular Weight: 372.4 g/mol [2]

The hemisulfate salt structure involves the protonation of the basic ethylamino group by the strong acid, sulfuric acid. This ionic interaction results in a crystalline solid with properties distinct from the free base, which is described as a viscous liquid.[3]

Caption: Analytical workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any impurities.

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure sharp peak shapes).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of ~254 nm or ~280 nm.

-

Rationale: Reverse-phase HPLC is ideal for separating moderately polar organic molecules. The acidic modifier in the mobile phase ensures that the phenolic hydroxyl is in its neutral form and provides a consistent protonation state for any residual free amine, leading to reproducible retention times and improved peak symmetry. Purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide unambiguous structural confirmation.

¹H NMR Spectroscopy (Expected Chemical Shifts in D₂O):

-

Aromatic Protons (Ar-H): ~6.5-7.5 ppm. The substitution pattern will result in a complex multiplet.

-

Methylene Protons (-CH₂-): ~3.2 ppm (quartet). This signal will be shifted downfield compared to the free base due to the adjacent protonated nitrogen (NH₂⁺).

-

Methyl Protons (-CH₃): ~1.3 ppm (triplet).

¹³C NMR Spectroscopy (Expected Chemical Shifts in D₂O):

-

Aromatic Carbons (C-O): ~155-160 ppm.

-

Aromatic Carbons (C-N): ~140-145 ppm.

-

Aromatic Carbons (C-H): ~105-130 ppm.

-

Methylene Carbon (-CH₂-): ~40-45 ppm.

-

Methyl Carbon (-CH₃): ~13-16 ppm.

Rationale: NMR provides a detailed map of the carbon-hydrogen framework. The salt is best analyzed in a deuterated solvent like D₂O or DMSO-d₆. In D₂O, the acidic protons (OH, NH₂⁺) will exchange with deuterium and may not be observed. The chemical shifts noted are estimations based on related structures; the protonation of the amine deshields adjacent protons and carbons, causing a downfield shift. [4][5]

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the organic cation.

Methodology:

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

Expected Ion: The analysis will detect the protonated free base, 3-(Ethylamino)phenol, not the intact salt. The expected mass-to-charge ratio (m/z) would be for [C₈H₁₁NO + H]⁺.

-

Calculated m/z: 138.09. [6] Rationale: ESI is a soft ionization technique suitable for polar, non-volatile compounds. In the positive ion mode, the molecule readily accepts a proton to form the [M+H]⁺ ion, allowing for precise mass determination of the organic component. [3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify key functional groups.

Expected Absorption Bands (cm⁻¹):

-

O-H Stretch (Phenol): Broad peak around 3200-3400 cm⁻¹.

-

N-H Stretch (Secondary Ammonium): Broad absorption in the 2400-2800 cm⁻¹ region, characteristic of amine salts.

-

Aromatic C-H Stretch: ~3000-3100 cm⁻¹.

-

Aliphatic C-H Stretch: ~2850-2970 cm⁻¹.

-

Aromatic C=C Bending: ~1500-1600 cm⁻¹.

-

S=O Stretch (Sulfate): Strong, broad absorption around 1100-1200 cm⁻¹.

Rationale: FT-IR is a rapid and effective method for confirming the presence of the key functional groups. The spectrum of the hemisulfate salt will be distinct from the free base, most notably by the appearance of the broad ammonium N-H stretch and the strong sulfate S=O stretch.

Applications in Research and Development

3-(Ethylamino)phenol and its hemisulfate salt are primarily utilized as intermediates or building blocks in organic synthesis. [1][7]Their bifunctional nature (amine and phenol) allows for diverse chemical transformations.

-

Dye Synthesis: Aminophenols are classical precursors in the manufacturing of various dyes.

-

Pharmaceutical Synthesis: The structure is a potential pharmacophore. While no major drugs directly feature this exact fragment, it serves as a valuable starting material for creating libraries of compounds for screening. For instance, related structures are used to synthesize compounds with applications as corrosion inhibitors and potential pharmacological agents. [8][9]* Material Science: It has been investigated as a fluorophore for acrylate-based polymers. [10]

Safety and Handling

As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data for the hemisulfate is limited, related aminophenol compounds can be harmful if swallowed and may cause skin irritation or allergic reactions. [11]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. [5]

References

-

PubChem. 3-Ethylaminophenol | C8H11NO | CID 578991. [Link]

- Anjan Kumar, G.C., et al. (2022). Novel synthesis of 3-(Phenyl) (ethylamino) methyl)

-

NIST. Phenol, 3-(ethylamino)-4-methyl-. [Link]

-

PubChem. 3-(Ethylmethylamino)phenol | C9H13NO | CID 13609183. [Link]

-

Chemsrc. 3-(diethylamino)phenol | CAS#:91-68-9. [Link]

-

PubChem. 3-(Dimethylamino)phenol | C8H11NO | CID 7421. [Link]

-

PubChem. 3-(Diethylamino)phenol | C10H15NO | CID 7062. [Link]

- Google Patents. CN101270058B - Process for preparing 3-(1-dimethylamino- ethyl)phynol.

-

PubChemLite. 3-(ethylamino)phenol (C8H11NO). [Link]

- Google Patents. CN1095460C - Process for preparing 3-ethylamino P-toluenephenol.

-

NIST. Phenol, 3-(diethylamino)-. [Link]

-

PubChem. This compound | C16H24N2O6S | CID 44630284. [Link]

-

US EPA. Phenol, 3-(ethylamino)- - Substance Details. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000228). [Link]

-

ResearchGate. Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their applications. [Link]

-

SpectraBase. m-(Diethylamino)phenol - Optional[FTIR] - Spectrum. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0032148). [Link]

-

Doc Brown's Chemistry. Infrared Spectroscopy Index. [Link]

Sources

- 1. CAS 621-31-8: 3-(Ethylamino)phenol | CymitQuimica [cymitquimica.com]

- 2. This compound | C16H24N2O6S | CID 44630284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethylaminophenol | C8H11NO | CID 578991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Ethylamino-4-methylphenol(120-37-6) 13C NMR spectrum [chemicalbook.com]

- 5. 3-Ethylamino-4-methylphenol(120-37-6) 1H NMR spectrum [chemicalbook.com]

- 6. PubChemLite - 3-(ethylamino)phenol (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 7. This compound | 1274892-48-6 | TCI AMERICA [tcichemicals.com]

- 8. journals.urfu.ru [journals.urfu.ru]

- 9. researchgate.net [researchgate.net]

- 10. biosynth.com [biosynth.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(Ethylamino)phenol Hemisulfate

This document provides a comprehensive technical overview for researchers, scientists, and professionals in drug development on the synthesis and analytical characterization of 3-(Ethylamino)phenol Hemisulfate. It moves beyond a simple recitation of protocols to explore the underlying chemical principles, justify methodological choices, and provide a framework for successful execution and validation.

Introduction

This compound (CAS No. 1274892-48-6) is a valuable chemical intermediate belonging to the class of aminophenols.[1][2] These structures are foundational building blocks in the synthesis of a wide array of more complex molecules, including dyes and active pharmaceutical ingredients.[3][4] The presence of three distinct functional moieties—a secondary amine, a hydroxyl group, and an aromatic ring—provides versatile handles for further chemical modification. The formation of the hemisulfate salt enhances the compound's stability, crystallinity, and ease of handling compared to its free base form, making it a more practical reagent for storage and use in multi-step syntheses.[2][5]

This guide details a robust and selective synthetic route via reductive amination, outlines the straightforward conversion to the hemisulfate salt, and establishes a full suite of analytical techniques required for unambiguous structural confirmation and purity assessment.

Part 1: Synthesis Strategies

The primary challenge in synthesizing 3-(ethylamino)phenol is achieving selective mono-N-alkylation of 3-aminophenol. The starting material possesses two nucleophilic sites: the amino nitrogen and the phenolic oxygen. Reaction conditions must be carefully controlled to prevent undesired O-alkylation and over-alkylation to the tertiary amine, 3-(diethylamino)phenol. While direct alkylation with ethyl halides is possible, it often leads to a mixture of products. A more elegant and selective approach is reductive amination.

Recommended Synthetic Route: Reductive Amination

This method proceeds in a one-pot fashion by first forming an intermediate Schiff base (imine) from 3-aminophenol and acetaldehyde, which is then immediately reduced to the target secondary amine. This pathway is highly selective for N-alkylation because the imine formation occurs exclusively at the more nucleophilic amino group under mild conditions.

Protocol 1: Synthesis of 3-(Ethylamino)phenol (Free Base)

-

Reaction Setup: To a stirred solution of 3-aminophenol (1.0 eq.) in methanol (5-10 mL per gram of aminophenol) in a round-bottom flask, add acetaldehyde (1.1-1.5 eq.) dropwise at 0-5 °C (ice bath). The choice of methanol as a solvent is critical as it readily dissolves the starting material and is compatible with the subsequent reducing agent.

-

Imine Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours. The progress of the imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the mixture again to 0-5 °C. Cautiously add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise over 30 minutes. The exothermic reaction must be controlled with cooling to prevent side reactions. Sodium borohydride is a mild and selective reducing agent, ideal for reducing the imine in the presence of the aromatic ring.[6]

-

Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC indicates the disappearance of the imine intermediate. Carefully quench the reaction by the slow addition of water to decompose excess NaBH₄.

-

Extraction: Reduce the volume of methanol using a rotary evaporator. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate. The use of ethyl acetate allows for efficient extraction of the moderately polar product.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-(ethylamino)phenol. The crude product can be purified further by silica gel column chromatography if necessary.

Part 2: Purification and Hemisulfate Salt Formation

Converting the purified free base into a hemisulfate salt is a critical step for improving the compound's long-term stability and handling characteristics. The salt is typically a crystalline solid that is less susceptible to aerial oxidation than the free base.

Protocol 2: Synthesis of this compound

-

Dissolution: Dissolve the purified 3-(ethylamino)phenol free base (1.0 eq.) in a minimal amount of a suitable solvent such as isopropanol or ethanol.

-

Acidification: While stirring, slowly add a solution of concentrated sulfuric acid (H₂SO₄) (0.5 eq.) dissolved in the same solvent. The 0.5 molar equivalence is crucial for the formation of the hemisulfate (2:1 amine:acid) salt.[2]

-

Crystallization: The hemisulfate salt will typically precipitate out of the solution upon addition of the acid or upon cooling. The crystallization process can be aided by scratching the inside of the flask or by adding a non-polar co-solvent like hexanes until turbidity is observed.

-

Isolation: Collect the resulting crystalline solid by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold solvent and then with a non-polar solvent (e.g., diethyl ether or hexanes) to remove any residual impurities. Dry the solid under vacuum to a constant weight. The final product should be a white to off-white crystalline powder.

Part 3: Comprehensive Characterization

A suite of orthogonal analytical methods is required to confirm the identity, structure, and purity of the final product. The data presented below are predicted values based on the known structure and serve as a benchmark for experimental results.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is the definitive technique for assessing the purity of the final compound. Commercial suppliers specify a purity of >98.0% by this method.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for retaining and separating moderately polar aromatic compounds. |

| Mobile Phase | Acetonitrile and Water (with 0.1% TFA or Formic Acid) | A gradient elution provides robust separation of starting materials and products. |

| Detector | UV at 254 nm and 280 nm | The aromatic ring provides strong chromophores for sensitive detection. |

| Expected Result | A single major peak with >98% area percentage. | Confirms the high purity of the isolated salt.[5] |

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for unambiguous structure determination.

-

¹H NMR: The proton NMR spectrum will confirm the presence of all key structural motifs. The integration of the peaks should correspond to the number of protons.

-

¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Key Features |

| ¹H NMR | -CH₃ (Ethyl) | 1.1 - 1.3 | Triplet, J ≈ 7 Hz |

| -CH₂ (Ethyl) | 3.0 - 3.2 | Quartet, J ≈ 7 Hz | |

| -NH | 3.5 - 4.5 | Broad singlet, may exchange with D₂O | |

| Aromatic C-H | 6.1 - 7.2 | Series of multiplets | |

| Phenolic -OH | 8.5 - 9.5 | Broad singlet, may exchange with D₂O | |

| ¹³C NMR | -CH₃ (Ethyl) | ~15 | |

| -CH₂ (Ethyl) | ~38 | ||

| Aromatic C-H | 100 - 130 | Four distinct signals | |

| Aromatic C-N | ~150 | ||

| Aromatic C-O | ~158 |

Infrared (IR) Spectroscopy FTIR provides confirmation of the key functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Phenol) | 3200 - 3600 | Broad |

| N-H Stretch (Amine) | 3200 - 3500 | Medium, may overlap with O-H |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp, multiple peaks |

| Aliphatic C-H Stretch | 2850 - 2980 | Sharp |

| Aromatic C=C Bending | 1450 - 1600 | Medium to strong |

| SO₄²⁻ (Sulfate) | 1050 - 1200 | Strong, broad |

Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the parent compound (the free base).

-

Technique: Electrospray Ionization (ESI) in positive mode is ideal.

-

Expected Result: A prominent peak corresponding to the protonated free base [M+H]⁺ at m/z = 138.09.

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related aminophenols should be used to guide handling procedures.[7][8]

-

Hazards: Harmful if swallowed. May cause skin and eye irritation. Potential for skin sensitization upon repeated contact.[7]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and nitrile gloves.[9]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during weighing and transfer.[9]

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.[1]

Conclusion

This guide provides a detailed, scientifically-grounded framework for the synthesis and characterization of this compound. By employing a selective reductive amination strategy, followed by a straightforward salt formation, researchers can reliably produce this valuable chemical intermediate in high purity. The comprehensive analytical protocol outlined herein ensures that the final product is rigorously validated, meeting the high standards required for research and development in the chemical and pharmaceutical industries.

References

-

Wikipedia. 3-Aminophenol. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US4212823A - Process for the manufacture of 3-aminophenols by dehydrogenation of 3-aminocyclohexenones.

- Google Patents. EP0287277A1 - Production and purification of an N,N-diethylaminophenol.

-

Patsnap. Preparation method of 3-(N,N-dimethylamino)phenol. Available from: [Link]

- Google Patents. CN102381993A - Preparation method of 3-(N,N-dimethylamino)phenol.

-

NIST WebBook. Phenol, 3-(ethylamino)-4-methyl-. Available from: [Link]

-

ResearchGate. Selective alkylation of aminophenols. Available from: [Link]

-

Reddit. N-alkylation of aminophenols. Available from: [Link]

-

ResearchGate. Selective alkylation of the amino group of aminophenols. Available from: [Link]

-

Organic Chemistry Portal. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Available from: [Link]

-

International Journal of Pharmaceutical and Environmental Research. GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Available from: [Link]

Sources

- 1. This compound | 1274892-48-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 2. This compound | C16H24N2O6S | CID 44630284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminophenol - Wikipedia [en.wikipedia.org]

- 4. US4212823A - Process for the manufacture of 3-aminophenols by dehydrogenation of 3-aminocyclohexenones - Google Patents [patents.google.com]

- 5. labsolu.ca [labsolu.ca]

- 6. researchgate.net [researchgate.net]

- 7. hydroservice.com [hydroservice.com]

- 8. fishersci.com [fishersci.com]

- 9. uwaterloo.ca [uwaterloo.ca]

3-(Ethylamino)phenol Hemisulfate CAS number 69663-63-4

An In-Depth Technical Guide to 3-(Ethylamino)phenol Hemisulfate CAS Number: 1274892-48-6 Document ID: TGW-EAPH-202601

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 1274892-48-6), a key organic building block for researchers and professionals in drug development and chemical synthesis. This document delves into the compound's physicochemical properties, outlines a robust methodology for its synthesis and purification, presents detailed protocols for analytical characterization, discusses its applications as a synthetic intermediate, and establishes rigorous guidelines for safe handling and storage. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility for the intended scientific audience.

This compound is the sulfuric acid salt of the organic intermediate 3-(Ethylamino)phenol (CAS No. 621-31-8). The hemisulfate form offers enhanced stability and improved handling characteristics compared to the free base, making it a preferred format for storage and use in multi-step syntheses.[1][2][3] While the user query referenced CAS number 69663-63-4, extensive database cross-referencing confirms that the correct and commercially recognized identifier for the hemisulfate salt is 1274892-48-6.[4][5]

The molecule incorporates a phenol ring, a secondary amine, and an ethyl group, making it a versatile precursor for introducing the ethylaminophenol moiety into more complex structures.[6]

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties This table summarizes the key physical and chemical properties of this compound, compiled from leading chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 1274892-48-6 | [3][7] |

| Molecular Formula | C₈H₁₁NO · ½H₂SO₄ | [3][8] |

| Molecular Weight | 186.22 g/mol | [7][8] |

| Appearance | White to light gray or light yellow powder/crystal | [3][9] |

| Purity | >98.0% (Determined by HPLC and/or Neutralization Titration) | [3][7][8] |

| Physical State | Solid (at 20°C) | [3][7] |

| IUPAC Name | bis(3-(ethylamino)phenol);sulfuric acid | [4] |

| InChI Key | CLHKUUQJWJTXSF-UHFFFAOYSA-N | [4][5] |

| Storage Temperature | Room temperature; recommended cool (<15°C), dark place | [3][7] |

| MDL Number | MFCD03093630 | [8][9] |

Synthesis and Purification Protocol

The synthesis of this compound is not commonly detailed in open literature, as it is primarily a commercial building block. However, a logical and robust synthetic strategy can be devised based on established organic chemistry principles. The most direct pathway involves the selective N-ethylation of 3-aminophenol, followed by precipitation as the hemisulfate salt.

Causality of Experimental Choices:

-

Starting Material: 3-Aminophenol is chosen for its commercial availability and the correct orientation of the amino and hydroxyl groups.

-

Alkylation Strategy: Reductive amination or direct alkylation are common methods. Here, we propose direct alkylation with an ethylating agent like ethyl iodide. The reaction is performed under basic conditions to deprotonate the amine, increasing its nucleophilicity. A mild base like potassium carbonate is selected to minimize side reactions on the phenolic hydroxyl group.

-

Salt Formation: The use of sulfuric acid allows for the formation of a stable, crystalline hemisulfate salt. The stoichiometry (2 equivalents of the amine to 1 of sulfuric acid) is critical for isolating the desired product.

-

Purification: Recrystallization is the gold standard for purifying solid organic compounds. The solvent choice (e.g., an isopropanol/water mixture) is crucial for obtaining high-purity crystals by ensuring the product is soluble at high temperatures but sparingly soluble at low temperatures.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: To a 1 L round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-aminophenol (0.5 mol), anhydrous potassium carbonate (0.75 mol), and 500 mL of acetone.

-

N-Ethylation: While stirring vigorously, add ethyl iodide (0.55 mol) dropwise over 30 minutes.

-

Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 3-aminophenol is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to yield the crude 3-(Ethylamino)phenol free base as an oil or solid.

-

Salt Formation: Dissolve the crude product in 400 mL of isopropanol. In a separate beaker, slowly add concentrated sulfuric acid (0.25 mol) to 100 mL of cold isopropanol. Add the sulfuric acid solution dropwise to the solution of the free base with stirring.

-

Purification & Isolation: The hemisulfate salt will precipitate. Cool the mixture in an ice bath for 1 hour to maximize crystal formation. Collect the solid product by vacuum filtration, wash with cold isopropanol, and dry under vacuum at 50°C. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Analytical Characterization Workflow

To ensure the identity, purity, and quality of this compound, a multi-faceted analytical approach is required. The methods described below form a self-validating system, where chromatographic purity is confirmed by spectroscopic structural analysis.

Sources

- 1. This compound | 1274892-48-6 | TCI EUROPE N.V. [tcichemicals.com]

- 2. amiscientific.com [amiscientific.com]

- 3. This compound | 1274892-48-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. This compound | C16H24N2O6S | CID 44630284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1274892-48-6 [sigmaaldrich.com]

- 6. CAS 621-31-8: 3-(Ethylamino)phenol | CymitQuimica [cymitquimica.com]

- 7. This compound | 1274892-48-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. labsolu.ca [labsolu.ca]

- 9. This compound | 1274892-48-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 3-(Ethylamino)phenol Hemisulfate in Organic Solvents

Introduction

3-(Ethylamino)phenol Hemisulfate is a salt composed of the organic base 3-(ethylamino)phenol and sulfuric acid.[1][2] As an organic salt, its solubility is a critical parameter in various stages of drug development and manufacturing, including formulation, purification, and delivery. This guide provides a comprehensive overview of the theoretical and practical aspects governing the solubility of this compound in a range of organic solvents. We will delve into the physicochemical properties of the compound, explore the underlying principles of its solubility, present a detailed protocol for experimental solubility determination, and offer a predictive assessment of its solubility in common organic solvent classes. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep understanding of the solubility characteristics of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to predicting and explaining its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₄N₂O₆S | PubChem[1][2] |

| Molecular Weight | 372.4 g/mol | PubChem[1][2] |

| CAS Number | 1274892-48-6 | PubChem[1][2] |

| Structure | A hemisulfate salt of 3-(ethylamino)phenol | PubChem[1][2] |

| Appearance | White to light gray to light yellow powder/crystal | TCI Chemicals |

| Purity | >98.0% (HPLC) | TCI Chemicals |

The structure of this compound reveals key functional groups that dictate its solubility: a phenolic hydroxyl group (-OH), a secondary amine group (-NH-), and an aromatic ring from the 3-(ethylamino)phenol moiety, along with the highly polar sulfate counter-ion (SO₄²⁻). The presence of the ionizable amine and the sulfate counter-ion makes it a salt, which significantly influences its solubility compared to its free base form.[3][4]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[4][5][6] For an organic salt like this compound, solubility is a complex interplay of several factors:

-

Lattice Energy: The strength of the ionic bonds holding the crystal lattice of the salt together. This energy must be overcome by the solvent for dissolution to occur.

-

Solvation Energy: The energy released when the ions of the salt are surrounded and stabilized by solvent molecules.

-

Solvent Polarity: Polar solvents are generally better at solvating ions due to their ability to interact with charged species through dipole-ion interactions.[4][7]

-

Hydrogen Bonding: The phenolic hydroxyl and secondary amine groups in the 3-(ethylamino)phenol moiety can act as hydrogen bond donors, while the oxygen atoms of the hydroxyl and sulfate groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding can significantly enhance solubility.[7]

The conversion of the free base (3-ethylaminophenol) to its hemisulfate salt is a common strategy to increase aqueous solubility.[3] However, this can have a varied effect on its solubility in organic solvents. Generally, the salt form will be less soluble in non-polar organic solvents compared to its free base.

Predictive Solubility of this compound in Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | These solvents have high polarity and can act as both hydrogen bond donors and acceptors, effectively solvating both the cation and the sulfate anion. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to Low | These solvents are polar but lack hydrogen bond donating ability. They can solvate the cation but are less effective at solvating the sulfate anion, leading to lower solubility compared to protic solvents.[8] |

| Non-Polar | Hexane, Toluene | Very Low/Insoluble | The large difference in polarity between the ionic solute and the non-polar solvent results in very weak solute-solvent interactions, insufficient to overcome the crystal lattice energy. |

| Chlorinated | Dichloromethane | Low | While having some polarity, their ability to solvate the ions of the salt is limited, leading to poor solubility. |

Disclaimer: The solubility data presented in this table is predictive and based on theoretical principles. Actual experimental values may vary.

Experimental Determination of Equilibrium Solubility

For definitive solubility data, experimental determination is essential. The equilibrium shake-flask method is a widely accepted and robust protocol for measuring the solubility of active pharmaceutical ingredients (APIs).[9][10]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured using a suitable analytical technique.

Step-by-Step Protocol

-

Preparation: Add an excess of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a glass vial with a screw cap). The excess solid is crucial to ensure saturation.

-

Equilibration: Place the container in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration using a chemically compatible syringe filter (e.g., 0.45 µm PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or g/100 mL.

Experimental Workflow Diagram

Caption: Equilibrium Shake-Flask Solubility Determination Workflow.

Factors Influencing Solubility

Several factors can influence the experimentally determined solubility of this compound:

-

Temperature: The solubility of solids in liquids is generally endothermic, meaning solubility increases with temperature.[7] It is crucial to control and report the temperature at which solubility is measured.

-

pH of the Medium: While less relevant for non-aqueous organic solvents, any residual water or acidic/basic impurities in the solvent could potentially affect the ionization state and thus the solubility.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

-

Purity of the Compound and Solvent: Impurities in either the solute or the solvent can affect the measured solubility.

Conclusion

While specific experimental data for the solubility of this compound in organic solvents is not widely published, a strong predictive understanding can be derived from its physicochemical properties and established solubility theories. It is anticipated to have high solubility in polar protic solvents like methanol and ethanol, and significantly lower solubility in non-polar solvents. For definitive quantitative data, the equilibrium shake-flask method provides a reliable and standardized approach. The information and protocols presented in this guide offer a robust framework for researchers and drug development professionals to effectively work with and characterize the solubility of this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

-

Journal of Pharmaceutical Analysis. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

-

Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility. [Link]

-

Journal of Chemical Education. The effect of polarity on solubility. [Link]

-

Labclinics. Solubility factors when choosing a solvent. [Link]

-

Sciencemadness.org. amine salt formation in ketones as solvents. [Link]

-

Chemistry Stack Exchange. Why amine salts are soluble in water?. [Link]

Sources

- 1. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C16H24N2O6S | CID 44630284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. hansen-solubility.com [hansen-solubility.com]

- 6. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sciencemadness Discussion Board - amine salt formation in ketones as solvents - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. onepetro.org [onepetro.org]

A Technical Guide to the Design and Application of 3-(Ethylamino)phenol Derivatives in Fluorescent Probe Development

Abstract

The 3-(ethylamino)phenol scaffold is a cornerstone in the architecture of high-performance fluorescent probes, most notably as the core of rhodamine and rosamine dyes. Its derivatives offer a compelling combination of photophysical properties: strong absorption in the visible spectrum, high fluorescence quantum yields, excellent photostability, and emission wavelengths that are compatible with biological imaging. This guide provides an in-depth exploration of the design principles, synthetic strategies, and diverse applications of these derivatives. We will dissect the key sensing mechanisms—spirolactam ring-opening, Photoinduced Electron Transfer (PET), and Intramolecular Charge Transfer (ICT)—and provide field-proven protocols for their synthesis, characterization, and application in cellular environments. This document is intended for researchers and drug development professionals seeking to leverage the power of 3-(ethylamino)phenol-based fluorophores for creating novel sensors and imaging agents.

The 3-(Ethylamino)phenol Core: A Privileged Fluorophore Structure

The utility of the 3-(ethylamino)phenol moiety stems from its intrinsic electronic properties. As a key component of the xanthene ring system found in rhodamines, the nitrogen atom of the ethylamino group acts as a powerful electron-donating group, extending the π-conjugated system. This extended delocalization is fundamental to the dye's ability to absorb and emit light at longer wavelengths (typically >500 nm), a region where cellular autofluorescence is minimized, thereby enhancing the signal-to-noise ratio in biological imaging applications.[1][2]

The substitution pattern on the nitrogen atom (e.g., ethyl vs. other alkyl groups) and on the aromatic rings allows for fine-tuning of the photophysical properties, including quantum yield, Stokes shift, and environmental sensitivity.[3][4] Derivatives of this core are not merely bright labels; their true power lies in the ability to engineer their structure to respond to specific analytes, transforming them from simple dyes into sophisticated chemical sensors.

Foundational Design Principles and Sensing Mechanisms

The conversion of a constantly fluorescent dye into a responsive "off-on" or ratiometric probe requires the integration of a molecular switch. This switch modulates the photophysical properties of the 3-(ethylamino)phenol core in response to a specific chemical event or analyte. The most prevalent and effective mechanisms are detailed below.

Spirolactam/Spirolactone Ring-Opening: The Classic "Off-On" Switch

Perhaps the most elegant and widely used mechanism for rhodamine-based probes is the reversible formation of a non-fluorescent spirolactam or spirolactone structure.[5] In the "off" state, the molecule exists in this spirocyclic form. This conformation isolates the xanthene system, breaking the π-conjugation and rendering the molecule colorless and non-fluorescent. The introduction of a specific analyte, such as a metal cation (e.g., Fe³⁺, Al³⁺) or a proton (in pH probes), coordinates to a recognition moiety appended to the nitrogen atom of the spirolactam.[6][7] This binding event induces a conformational change, triggering the opening of the lactam ring. This restores the planar, π-conjugated xanthene structure, resulting in the appearance of strong absorption and a dramatic "turn-on" fluorescence response.[8]

Intramolecular Charge Transfer (ICT)

Probes operating via an ICT mechanism often exhibit a ratiometric response, where the emission wavelength shifts upon analyte binding. [9]These probes typically feature a "push-pull" architecture, where the electron-donating 3-(ethylamino)phenol group (the "push") is conjugated to an electron-withdrawing group (the "pull"). [10]Upon excitation, an ICT state is formed. The binding of an analyte to the probe can alter the electron-donating or -withdrawing strength of the system, thereby changing the energy of the ICT state and causing a detectable shift (either hypsochromic or bathochromic) in the emission spectrum. [11]This ratiometric sensing is highly advantageous as it allows for quantification that is independent of probe concentration or excitation intensity. [2]

Synthetic Strategies: Building the Probes

The synthesis of 3-(ethylamino)phenol-based probes is generally accessible. A common and effective strategy for creating rhodamine-type structures involves the acid-catalyzed condensation of two equivalents of 3-(ethylamino)phenol with a carbonyl-containing component, such as a phthalic anhydride derivative or a substituted benzaldehyde. [12]This is typically followed by an oxidation step to form the planar xanthene fluorophore.

Protocol 1: General Synthesis of a Rhodamine-Spirolactam Probe

This protocol describes a representative synthesis of a rhodamine B-based spirolactam, a versatile precursor for various sensors.

-

Condensation:

-

To a flask charged with rhodamine B (1.0 equiv.) and a suitable solvent (e.g., ethanol), add an amine-containing recognition moiety (e.g., ethylenediamine, 1.5 equiv.).

-

Causality: The amine of the recognition group will perform a nucleophilic attack on the ester of the rhodamine B lactone, initiating the formation of the desired amide (lactam). Ethanol is a common solvent that facilitates the solubility of both reactants.

-

Reflux the mixture for 12-24 hours under an inert atmosphere (N₂ or Ar). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Causality: Heating to reflux provides the necessary activation energy for the amidation reaction. An inert atmosphere prevents potential oxidation of the reactants at high temperatures.

-

-

Purification:

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product using column chromatography on silica gel. The eluent system will depend on the polarity of the product but often consists of a gradient of dichloromethane/methanol.

-

Causality: Column chromatography is essential to separate the desired spirolactam product from unreacted starting materials and any side products, ensuring the purity required for reliable spectroscopic analysis.

-

-

Characterization:

-

Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). [8] * Self-Validation: The disappearance of the characteristic ester signals from rhodamine B and the appearance of new signals corresponding to the amide and the recognition moiety in NMR and mass spectrometry validate the successful synthesis of the target spirolactam.

-

Applications in Sensing and Imaging

The versatility of the 3-(ethylamino)phenol core has led to the development of probes for a wide array of analytes and biological processes.

Metal Ion Detection

Derivatives are frequently designed for the detection of biologically and environmentally important metal ions. Probes based on the spirolactam mechanism have shown high selectivity and sensitivity for ions such as Fe³⁺, Al³⁺, Hg²⁺, and Cu²⁺. [6][7][8]These sensors are invaluable for studying metal ion homeostasis and toxicology in living cells.

pH Sensing

The spirocyclic equilibrium of rhodamine derivatives is often pH-dependent, making them excellent candidates for pH probes. [5]Probes have been developed that exhibit a distinct "off-on" fluorescence response within the acidic window (pH 4.5-6.0) characteristic of organelles like lysosomes or the tumor microenvironment, providing tools for cancer diagnosis and cell biology research. [5][7]

Detection of Reactive Species

Reactivity-based probes have been synthesized to detect hazardous chemicals and reactive species. For example, specific recognition moieties can be designed to react irreversibly with nerve agents or phosgene, triggering a fluorescence turn-on via mechanisms like intramolecular cyclization. [13][14]Similarly, probes have been developed for thiophenols, which are important in environmental monitoring. [15]

Table 1: Representative Photophysical Properties of 3-(Ethylamino)phenol-Based Probes

| Probe Type | Analyte | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Sensing Mechanism | Reference |

| Rhodamine-Hydrazide | Hg²⁺ | ~560 | ~585 | > 0.5 (On) | Spirolactam Opening | [8] |

| Rhodamine-Pyridine | Fe³⁺ | ~561 | ~592 | High (On) | Spirolactam Opening | [6] |

| Rhodamine B analog | H⁺ (pH) | ~555 | ~580 | > 0.3 (On) | Spirolactam Opening | [5] |

| Rhodamine-Phenol | Nerve Agent | ~558 | ~582 | High (On) | Intramolecular Cyclization | [14] |

Experimental Workflows and Protocols

A robust workflow is critical for validating a new fluorescent probe.

Sources

- 1. Applications of Nanoparticles in Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lessons in Organic Fluorescent Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Design and Investigation of a Series of Rhodamine-Based Fluorescent Probes for Optical Measurements of pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescent Probes and Fluorescence (Microscopy) Techniques — Illuminating Biological and Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Photophysical Properties of Fluorescent 2-(Phenylamino)-1,10-phenanthroline Derivatives† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Reactivity-based amino-1,8-naphthalimide fluorescent chemosensors for the detection and monitoring of phosgene - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 14. Rhodamine phenol-based fluorescent probe for the visual detection of GB and its simulant DCP - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Recent Progress in the Development of Fluorescent Probes for Thiophenol - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-(Ethylamino)phenol in the Synthesis of Xanthene Dyes: Mechanisms, Protocols, and Applications

An In-Depth Technical Guide

Abstract

Xanthene dyes, a class of vibrant and highly fluorescent compounds, are indispensable tools in modern science, with applications spanning from biological imaging and diagnostics to laser technologies.[1][2][3] The foundation of many of these powerful molecules, particularly the renowned rhodamine family, is built upon the specific chemical architecture of substituted m-aminophenols. This technical guide provides an in-depth exploration of the critical role of 3-(ethylamino)phenol and its close analogue, 3-(diethylamino)phenol, in the synthesis of xanthene dyes. We will dissect the underlying electrophilic aromatic substitution mechanisms, present detailed and field-proven experimental protocols, and analyze how the unique structure of this precursor dictates the final photophysical properties of the dye. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of xanthene dye chemistry from foundational principles to practical application.

The Xanthene Scaffold: A Foundation for Fluorescence

The xanthene core is a heterocyclic system consisting of a central pyran ring fused with two flanking benzene rings. The remarkable fluorescence of these dyes arises from this extensive, conjugated π-electron system.[4] However, the core structure alone is not sufficient; its properties are finely tuned by the substituents attached to the benzene rings.

Among the most important precursors for this class of dyes are m-aminophenols. While resorcinol (a dihydroxyphenol) serves as the precursor for fluoresceins, the substitution of one hydroxyl group with an alkylamino group, as in 3-(ethylamino)phenol or 3-(diethylamino)phenol, is the defining step in creating the rhodamine class of dyes.[5][6] These alkylamino groups act as powerful auxochromes, electron-donating moieties that significantly alter the electronic structure of the molecule. This modification shifts the absorption and emission spectra to longer wavelengths (a bathochromic shift) and is essential for achieving the high quantum yields that make rhodamines exceptionally bright.[2]

The Core Mechanism: A Tale of Two Electrophilic Attacks

The synthesis of symmetric xanthene dyes from 3-(ethylamino)phenol is a classic example of a Friedel-Crafts acylation reaction, followed by a subsequent electrophilic aromatic substitution and cyclization.[4] The overall process involves the condensation of two molecules of the aminophenol with one molecule of an electrophilic partner, typically phthalic anhydride for rhodamines or a benzaldehyde for rosamines.[6]

The mechanism proceeds through several key stages:

-

Catalyst Activation: The reaction is initiated by a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), propionic acid, or p-toluenesulfonic acid.[4][7] The acid protonates one of the carbonyl oxygens of the phthalic anhydride, generating a highly reactive acylium ion.

-

First Electrophilic Attack: The electron-rich aromatic ring of the first 3-(ethylamino)phenol molecule acts as a nucleophile. The potent electron-donating effects of the hydroxyl (-OH) and ethylamino (-NHEt) groups strongly activate the ring towards electrophilic attack, directing the substitution to the para position relative to the hydroxyl group. This attack forms a 2-carboxybenzoyl intermediate.

-

Intermediate Activation: The ketone group of the intermediate is then protonated by the acid catalyst, forming a new, stabilized carbocation (an electrophile).

-

Second Electrophilic Attack: This carbocation is attacked by a second molecule of 3-(ethylamino)phenol, once again at the activated position para to the hydroxyl group. This step links the three aromatic rings together.

-

Cyclization and Dehydration: An intramolecular reaction occurs where the hydroxyl group of one of the original aminophenol moieties attacks the central carbon, leading to the formation of the central ether linkage of the xanthene core. Subsequent dehydration (loss of a water molecule) under the heated, acidic conditions re-establishes the conjugated system, yielding the final, brilliantly colored xanthene dye.

Caption: General workflow of acid-catalyzed xanthene dye synthesis.

Experimental Protocol: Synthesis of a Rhodamine B Analogue

This protocol is adapted from established procedures for synthesizing rhodamine dyes via the condensation of an m-aminophenol with phthalic anhydride.[4] Extreme caution must be exercised when working with concentrated acids and high temperatures.

Materials and Reagents

-

3-(Diethylamino)phenol: 2.28 g (Note: 3-(ethylamino)phenol can be substituted, but reaction conditions may need optimization).

-

Phthalic Anhydride: 1.00 g, finely ground.

-

Acid Catalyst: Concentrated Sulfuric Acid (H₂SO₄) or Propionic Acid.

-

Solvent (for workup): Acetone, Diethyl Ether.

-

Base (for workup): 0.1 M Sodium Hydroxide (NaOH).

-

Equipment: Large test tube (15 x 150 mm) or small round-bottom flask, sand bath with temperature control, magnetic stirrer (optional), filtration apparatus, rotary evaporator.

Step-by-Step Methodology

-

Reaction Setup: To a large, dry test tube, add 228 mg of 3-(diethylamino)phenol and 100 mg of finely ground phthalic anhydride.[4]

-

Catalyst Addition: Carefully add 3 drops of concentrated 4N H₂SO₄ to the mixture. CAUTION: Do not add more than the specified amount, as it can lead to excessive charring and side product formation.[4] Briefly stir the mixture with a spatula to ensure it is homogenous.

-

Heating: Place the test tube in a preheated sand bath. The temperature of the sand bath should be carefully maintained between 180°C and 210°C.[4] Overheating will cause the product to decompose. Heat the mixture for 15-20 minutes. The mixture will melt, darken, and become viscous.

-

Reaction Workup & Isolation:

-

Allow the test tube to cool completely to room temperature. The product will be a dark, glassy solid.

-

Add approximately 10 mL of 0.1 M NaOH solution and carefully use a spatula to break up the solid. The dye will dissolve in the basic solution.

-

Transfer the solution to a beaker. If any solid remains, rinse the test tube with additional NaOH solution.

-

Slowly add 1 M HCl dropwise while stirring until the solution is acidic (test with pH paper). The rhodamine dye will precipitate out as a solid.

-

Collect the crude product by vacuum filtration, washing with cold water.

-

-

Purification (Optional but Recommended):

-

For higher purity, the crude product can be dissolved in a minimal amount of acetone (e.g., 5-15 mL).[4]

-

Any insoluble material can be removed by filtration.

-

The acetone can be removed using a rotary evaporator. The resulting solid can be further purified by column chromatography (silica gel) or recrystallization.

-

Sources

- 1. cjm.ichem.md [cjm.ichem.md]

- 2. researchgate.net [researchgate.net]

- 3. Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Rhodamines and Rosamines using 3,6-Difluoroxanthone as a Common Intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Theoretical Framework for Assessing the Reactivity of 3-(Ethylamino)phenol

An In-Depth Technical Guide

Abstract This technical guide provides a comprehensive theoretical framework for evaluating the chemical reactivity of 3-(Ethylamino)phenol. Leveraging Density Functional Theory (DFT), we explore the molecule's fundamental electronic structure to predict its behavior in chemical reactions. This document outlines the computational methodology, analyzes key reactivity descriptors such as Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (ESP) map, and proposes sites susceptible to electrophilic and nucleophilic attack. Furthermore, we detail a step-by-step protocol for conducting these theoretical analyses, offering a self-validating system for researchers. This guide is intended for chemists, material scientists, and drug development professionals seeking to understand and predict the reactivity of substituted phenolic compounds through computational modeling.

Introduction: The Scientific Imperative for Reactivity Modeling

3-(Ethylamino)phenol is a substituted aromatic compound featuring two key functional groups: a hydroxyl (-OH) group and a secondary amino (-NH-CH₂CH₃) group. This unique combination makes it a valuable intermediate in various fields, including the synthesis of pharmaceuticals, dyes, and agrochemicals. The interplay between the electron-donating effects of the hydroxyl and amino groups, meta-positioned to each other, creates a complex electronic environment that dictates its reactivity.

Understanding this reactivity is paramount for optimizing reaction conditions, predicting potential side products, and designing novel molecules with desired properties. Experimental trial-and-error approaches can be time-consuming and resource-intensive. Theoretical and computational chemistry offers a powerful, predictive alternative, providing deep insights into molecular behavior at an electronic level before a single reagent is measured.

This guide explains the causality behind modern computational choices for reactivity prediction. By employing Density Functional Theory (DFT), a robust method for quantum chemical calculations, we can model the electronic landscape of 3-(Ethylamino)phenol to forecast its chemical behavior with high accuracy. The primary objective is to build a foundational understanding of its electronic properties to predict its role as a nucleophile, its susceptibility to electrophilic substitution, and the relative acidity and basicity of its functional groups.

Computational Methodology: A Self-Validating Approach

The reliability of theoretical predictions hinges on the soundness of the computational methodology. Our approach is designed to be a self-validating system, where the choice of method and basis set is justified by a balance of computational accuracy and efficiency, a standard practice in the field.

Causality Behind Method Selection: We utilize Density Functional Theory (DFT) for all calculations. DFT is a workhorse of modern computational chemistry because it incorporates electron correlation effects at a fraction of the cost of traditional ab initio methods, delivering high accuracy for medium-sized organic molecules.

-

Functional: The B3LYP hybrid functional is selected. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combines the strengths of Hartree-Fock theory and DFT, providing excellent descriptions of molecular geometries and electronic properties for a wide range of organic systems.

-

Basis Set: The 6-311++G(d,p) basis set is employed. This is a Pople-style, triple-split valence basis set that offers significant flexibility. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and anionic species. The (d,p) specifies the addition of polarization functions, allowing orbitals to change shape, which is essential for modeling chemical bonds accurately.

-

Solvation Model: To simulate a realistic chemical environment, a polarizable continuum model (PCM), specifically the Integral Equation Formalism variant (IEFPCM), is used to account for the effects of a solvent, such as water or ethanol.

This combination of DFT/B3LYP/6-311++G(d,p) with a PCM represents a field-proven standard for obtaining reliable insights into molecular reactivity.

Workflow for Theoretical Reactivity Analysis

The logical flow of the computational protocol is designed to build understanding from the ground up—from the molecule's basic structure to its complex reactive potential.

Caption: Computational workflow for reactivity analysis.

Electronic Structure and Predicted Reactivity

The optimized geometry and electronic properties of 3-(Ethylamino)phenol provide the foundation for understanding its chemical behavior.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity).

-

HOMO: The HOMO of 3-(Ethylamino)phenol is predominantly localized on the aromatic ring, with significant contributions from the oxygen and nitrogen lone pairs. This indicates that the molecule is a strong electron donor. The energy of the HOMO is inversely proportional to the ionization potential; a high HOMO energy suggests it is easily oxidized and readily donates electrons.

-

LUMO: The LUMO is primarily distributed over the aromatic ring in an anti-bonding fashion. An incoming nucleophile would target these regions.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A small HOMO-LUMO gap suggests high polarizability and low kinetic stability, implying higher chemical reactivity.

Caption: Relationship between FMOs and chemical reactivity.

Table 1: Calculated Electronic Properties

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) | Implication |

| HOMO Energy | -0.198 | -5.39 | Strong electron-donating ability |

| LUMO Energy | -0.015 | -0.41 | Moderate electron-accepting ability |

| HOMO-LUMO Gap | 0.183 | 4.98 | High chemical reactivity |

Molecular Electrostatic Potential (ESP) Map

The ESP map is a color-coded visualization of the total electron density distribution on the molecular surface. It is an indispensable tool for identifying sites for electrophilic and nucleophilic attack.

-

Red Regions (Negative ESP): These areas are rich in electrons and are the most likely sites for an attack by an electrophile. For 3-(Ethylamino)phenol, the most negative potential is concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pairs. The region ortho and para to the activating groups (-OH and -NHR) also shows significant negative potential.

-

Blue Regions (Positive ESP): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is located on the hydrogen atom of the hydroxyl group, highlighting its acidic nature.

-

Green Regions (Neutral ESP): These areas represent regions of relatively neutral electrostatic potential, typically found on the carbon backbone of the ethyl group and some parts of the aromatic ring.

The ESP map strongly suggests that electrophilic aromatic substitution will be directed to the positions ortho and para to the two activating groups. Specifically, positions 2, 4, and 6 are the most activated sites.

Detailed Computational Protocols

The following protocols provide a step-by-step guide for performing the theoretical analyses described in this document using a common quantum chemistry software package like Gaussian.

Protocol 1: Geometry Optimization and Frequency Calculation

-

Build the Molecule: Construct the 3-(Ethylamino)phenol molecule in a molecular editor (e.g., GaussView, Avogadro).

-

Create Input File: Set up the calculation input file with the following command line (route section): #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(PCM,Solvent=Water)

-

Explanation of Keywords:

-

#p: Requests verbose output.

-

B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.

-

Opt: Requests a geometry optimization to find the lowest energy conformation.

-

Freq: Requests a frequency calculation to confirm the optimized structure is a true energy minimum (no imaginary frequencies).

-

SCRF=(PCM,Solvent=Water): Applies the Polarizable Continuum Model for solvation in water.

-

-

Execute Calculation: Run the calculation using the quantum chemistry software.

-

Verify Results: Open the output file. Confirm that the optimization completed successfully and that the frequency calculation shows zero imaginary frequencies.

Protocol 2: ESP Map and Population Analysis

-

Use Optimized Geometry: Use the coordinates from the successfully optimized structure obtained in Protocol 1.

-

Create Input File: Set up a new input file for a single-point energy calculation and request the generation of data for the ESP map. #p B3LYP/6-311++G(d,p) Pop=MK IOp(6/33=2) SCRF=(PCM,Solvent=Water)

-

Explanation of Keywords:

-

Pop=MK: Requests a Merz-Kollman (MK) population analysis to derive high-quality electrostatic potential-derived charges.

-

IOp(6/33=2): A specific command to ensure the ESP data is printed to the output file for later visualization.

-

-

Execute Calculation: Run the single-point calculation.

-

Visualize Results: Use a visualization program (e.g., GaussView) to open the generated checkpoint (.chk) or cube (.cube) file and render the ESP map on the molecule's electron density surface.

Conclusion

The theoretical analysis of 3-(Ethylamino)phenol through DFT calculations provides powerful, predictive insights into its chemical reactivity. The high HOMO energy level confirms its character as a potent electron donor, with the aromatic ring, nitrogen, and oxygen atoms being the primary centers of nucleophilicity. The Molecular Electrostatic Potential map visually corroborates this, identifying the oxygen atom and the ortho/para positions of the ring as the most electron-rich regions, thus being the most probable sites for electrophilic attack. The small HOMO-LUMO gap further signals a molecule of high reactivity and polarizability. This computational framework serves as a robust and efficient guide for anticipating the chemical behavior of this important synthetic intermediate, thereby accelerating research and development in its various application domains.

References

-

Title: Density-Functional Theory of Atoms and Molecules Source: Oxford University Press URL: [Link]

-

Title: A Chemist's Guide to Density Functional Theory Source: Wiley-VCH URL: [Link]

-

Title: Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density Source: Physical Review B URL: [Link]

-

Title: Self‐consistent molecular orbital methods. XXIII. A polarization‐type basis set for second‐row elements Source: The Journal of Chemical Physics URL: [Link]

-

Title: A new integral equation formalism for the polarizable continuum model: Theoretical background and applications to isotropic and anisotropic dielectrics Source: The Journal of Chemical Physics URL: [Link]

-

Title: The HOMO-LUMO gap as a stability index Source: International Journal of Quantum Chemistry URL: [Link]

-

Title: Electrostatic potentials from a quantum mechanical calculation Source: Journal of Computational Chemistry URL: [Link]

Methodological & Application

Synthesis of Rhodamine Dyes Using 3-(Ethylamino)phenol: An Application Note and Detailed Protocol

Introduction: The Enduring Brilliance of Rhodamine Dyes in Scientific Research

Rhodamine dyes represent a cornerstone class of fluorescent molecules, indispensable across a vast spectrum of scientific disciplines. Their robust photophysical properties—including high molar absorptivity, exceptional fluorescence quantum yields, and remarkable photostability—have cemented their role in applications ranging from cellular imaging and flow cytometry to DNA sequencing and diagnostics.[1][2][3] The core structure, a xanthene scaffold, can be chemically modified to fine-tune its spectral properties and to introduce reactive moieties for bioconjugation, making rhodamines a versatile tool for researchers in biology, chemistry, and materials science.[3]

This application note provides a comprehensive guide to the synthesis of rhodamine dyes, specifically focusing on the use of 3-(ethylamino)phenol as a key precursor. We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol for the synthesis and purification of a rhodamine derivative, and address critical safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize custom rhodamine dyes for their specific applications.

The Chemistry of Rhodamine Synthesis: A Mechanistic Overview

The classical synthesis of rhodamine dyes involves the condensation of two equivalents of a 3-aminophenol derivative with one equivalent of phthalic anhydride.[2] This reaction proceeds via an electrophilic acyl-substitution mechanism, a variant of the Friedel-Crafts acylation, followed by a series of cyclization and dehydration steps to form the characteristic xanthene core.

The reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent or under conditions that facilitate the removal of water to drive the equilibrium towards product formation. The choice of the 3-aminophenol derivative is crucial as it dictates the substitution pattern on the xanthene nitrogen atoms, which in turn influences the spectral properties of the resulting dye. The use of 3-(ethylamino)phenol, for instance, will yield a rhodamine dye with ethyl groups on the amino functionalities.

Materials and Methods

Reagents and Equipment

| Reagent | Supplier | Grade |

| 3-(Ethylamino)phenol | Biosynth | ≥98% |

| Phthalic Anhydride | Sigma-Aldrich | ≥99% |

| Sulfuric Acid (concentrated) | Fisher Scientific | ACS Grade |

| Sodium Hydroxide | VWR | ACS Grade |

| Ethanol (200 proof) | Decon Labs | Anhydrous |

| Dichloromethane | EMD Millipore | ACS Grade |

| Silica Gel (for column chromatography) | Sorbent Technologies | 60 Å, 230-400 mesh |

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Thermometer

-

Dropping funnel

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp for TLC visualization

-

pH meter or pH paper

-

Standard laboratory glassware and personal protective equipment (PPE)

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

3-(Ethylamino)phenol: This compound is a phenolic derivative and should be handled with care. While a specific safety data sheet (SDS) for 3-(ethylamino)phenol was not found, the closely related 3-diethylaminophenol is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[4][5]

-

Phthalic Anhydride: Phthalic anhydride is corrosive and can cause severe skin and eye burns.[6][7][8] It is also a respiratory and skin sensitizer and is harmful if swallowed.[6][9][8][10] Avoid inhalation of dust.

-

Concentrated Sulfuric Acid: A strong acid and oxidizing agent. It is extremely corrosive and can cause severe burns upon contact. Handle with extreme caution.

-

Sodium Hydroxide: A strong base that is corrosive and can cause severe burns.

-

Organic Solvents: Dichloromethane and ethanol are flammable and should be handled away from ignition sources. Dichloromethane is a suspected carcinogen.

Experimental Protocol: Synthesis of a Rhodamine Dye

This protocol is adapted from established procedures for rhodamine synthesis, specifically for the condensation of a 3-aminophenol derivative with phthalic anhydride.[11][12]

Step 1: Reaction Setup

-

In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add 3-(ethylamino)phenol (2.74 g, 20 mmol) and phthalic anhydride (1.48 g, 10 mmol).

-

Slowly and carefully add concentrated sulfuric acid (10 mL) to the flask while stirring. The addition is exothermic, and the temperature should be monitored.

Step 2: Condensation Reaction

-

Heat the reaction mixture to 180-190°C using a heating mantle.[12]

-

Maintain this temperature and continue stirring for 4-6 hours. The color of the mixture will gradually darken to a deep red or purple.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 v/v). The product spot should be highly colored and have a different Rf value than the starting materials.

Step 3: Work-up and Isolation

-

Allow the reaction mixture to cool to room temperature.

-

Carefully and slowly pour the cooled mixture into a beaker containing 200 mL of ice-cold water with vigorous stirring. This will precipitate the crude rhodamine dye.

-

Neutralize the acidic solution by slowly adding a 10 M aqueous solution of sodium hydroxide until the pH is approximately 7. The color of the solution will change as the pH is adjusted.

-

Filter the precipitated solid using a Buchner funnel and wash the filter cake thoroughly with deionized water to remove any inorganic salts.

-

Dry the crude product in a vacuum oven at 60°C overnight.

Purification of the Rhodamine Dye

The crude product will likely contain unreacted starting materials and side products. Purification is essential to obtain a high-purity dye suitable for sensitive applications.

Method 1: Recrystallization

-

Dissolve the crude solid in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Method 2: Column Chromatography

-

Prepare a silica gel slurry in a non-polar solvent (e.g., dichloromethane) and pack a glass column.

-

Dissolve a small amount of the crude product in a minimal volume of the eluent and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with 100% dichloromethane and gradually increasing the proportion of methanol.

-

Collect the colored fractions and monitor their purity by TLC.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified rhodamine dye.

Characterization

The identity and purity of the synthesized rhodamine dye should be confirmed using standard analytical techniques:

-

UV-Visible Spectroscopy: To determine the absorption maximum (λmax) of the dye.

-

Fluorescence Spectroscopy: To determine the emission maximum and quantum yield.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

Diagrams

Reaction Mechanism

Caption: Generalized reaction mechanism for rhodamine dye synthesis.

Experimental Workflow

Caption: Step-by-step experimental workflow for rhodamine synthesis.

Conclusion